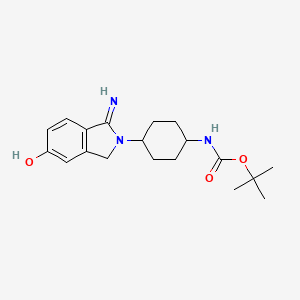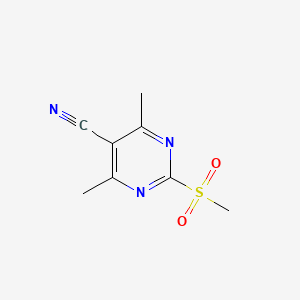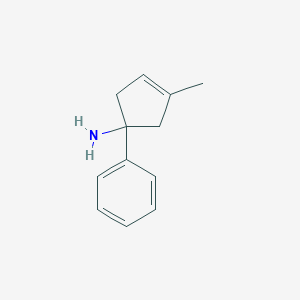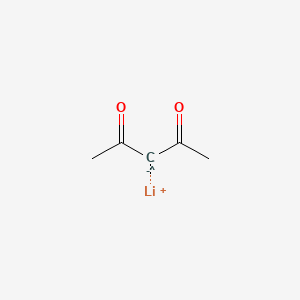
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate: is an organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by the presence of an azetidine ring, a benzoyl group, and a benzoate ester, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions, respectively.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Hydroxy derivatives of the benzoyl group.
Substitution: Halogenated or nitrated derivatives of the benzene rings.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions due to its ability to undergo specific chemical reactions. It may also serve as a precursor for the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-(pyrrolidin-1-ylmethyl)benzoyl)benzoate
- Methyl 3-(2-(piperidin-1-ylmethyl)benzoyl)benzoate
- Methyl 3-(2-(morpholin-1-ylmethyl)benzoyl)benzoate
Uniqueness: Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring is less common in organic compounds, making this compound a valuable tool for research and industrial applications .
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Clé InChI |
DRMILRFWIVBXTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)

![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)







![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
